Dichloramine-T: A Technical Guide to its Discovery, Chemistry, and Applications
Dichloramine-T: A Technical Guide to its Discovery, Chemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloramine-T (N,N-dichloro-p-toluenesulfonamide) is a powerful oxidizing and chlorinating agent that has been a subject of scientific interest for over a century. First synthesized in the early 20th century, its utility spans from a disinfectant to a versatile reagent in organic synthesis. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and key applications of Dichloramine-T, with a focus on the experimental details and reaction mechanisms relevant to researchers in the chemical and pharmaceutical sciences.
Historical Overview and Discovery
Dichloramine-T was first synthesized in 1905 by the British chemist Frederick Daniel Chattaway.[1] His pioneering work on nitrogen halogen derivatives of sulfonamides laid the foundation for the development of a new class of disinfectants and chemical reagents.[1] Initially, Dichloramine-T was primarily investigated for its antiseptic properties, emerging as a significant disinfectant in the early 20th century.[1] Subsequent research has expanded its applications into the realm of organic synthesis, where it serves as a valuable reagent for a variety of transformations.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of Dichloramine-T is provided in the table below. This data is essential for its safe handling, storage, and application in experimental settings.
| Property | Value | References |
| Chemical Formula | C₇H₇Cl₂NO₂S | [1][2] |
| Molar Mass | 240.10 g·mol⁻¹ | [1][2] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 83 °C | |
| Solubility | Soluble in DMSO, ether, benzene, chloroform, carbon tetrachloride, glacial acetic acid. Insoluble in water. | [3] |
| IUPAC Name | N,N-dichloro-4-methylbenzenesulfonamide | [2] |
| CAS Number | 473-34-7 | [2] |
| Stability | Degrades with exposure to light or air. | [1] |
Experimental Protocols
Synthesis of Dichloramine-T
This protocol outlines the synthesis of Dichloramine-T from p-toluenesulfonamide.
Materials:
-
p-Toluenesulfonamide
-
Sodium hypochlorite solution (commercial bleach, e.g., Clorox)[4]
-
Glacial acetic acid
-
Water
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a flask equipped with a stirrer, dissolve p-toluenesulfonamide in a minimal amount of water to create a suspension.[4]
-
Cool the suspension in an ice bath.
-
Slowly add a stoichiometric excess of sodium hypochlorite solution to the cooled and stirring suspension. The addition should be dropwise to control the reaction temperature.[4]
-
After the addition of sodium hypochlorite is complete, continue stirring for a period to ensure the reaction goes to completion. The formation of a clear solution indicates the formation of the sodium salt of the monochlorinated intermediate (Chloramine-T).[4]
-
To this solution, slowly add glacial acetic acid. The Dichloramine-T will precipitate out of the solution as a white to yellowish solid.
-
Continue stirring in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid and salts.
-
Dry the product under vacuum or in a desiccator, protected from light. The expected yield is typically in the range of 75-95%.[5]
Osmium-Catalyzed Vicinal Oxyamination of Olefins
This protocol is adapted from the Sharpless aminohydroxylation procedure and demonstrates the reactivity of N-chloro-sulfonamides in the presence of a catalyst to functionalize alkenes. While the original protocol often utilizes Chloramine-T, Dichloramine-T can be expected to exhibit similar reactivity as a source of the electrophilic chlorine and nitrogen nucleophile.
Materials:
-
Alkene (e.g., cyclohexene)
-
Dichloramine-T
-
Osmium tetroxide (OsO₄) solution (catalytic amount)
-
Chiral ligand (e.g., (DHQ)₂-PHAL for asymmetric synthesis)
-
tert-Butanol
-
Water
-
Sodium hydroxide solution
Procedure:
-
In a reaction vessel, dissolve the alkene in a mixture of tert-butanol and water.
-
Add the chiral ligand, followed by the osmium tetroxide catalyst solution.
-
In a separate container, prepare a solution of Dichloramine-T in aqueous sodium hydroxide.
-
Slowly add the Dichloramine-T solution to the stirring reaction mixture containing the alkene and catalyst.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the vicinal amino alcohol.
Signaling Pathways and Reaction Mechanisms
Sharpless Asymmetric Aminohydroxylation Catalytic Cycle
The Sharpless asymmetric aminohydroxylation is a powerful method for the stereoselective synthesis of vicinal amino alcohols from alkenes. The reaction is catalyzed by osmium tetroxide in the presence of a chiral ligand and utilizes an N-chloro-sulfonamide, such as Dichloramine-T, as the nitrogen source and oxidant. The catalytic cycle involves the formation of an osmium(VIII) imido species, which then undergoes a cycloaddition with the alkene.
Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.
Generation of Nitrilimines for Pyrazoline Synthesis
Dichloramine-T and its analogs are effective reagents for the in situ generation of reactive intermediates. One such application is the oxidation of aldehyde hydrazones to nitrilimines, which can then undergo [3+2] cycloaddition reactions with alkenes to form pyrazolines, an important class of heterocyclic compounds.[6]
Caption: Reaction pathway for pyrazoline synthesis using Dichloramine-T.
Conclusion
Dichloramine-T, a compound with a rich history, continues to be a valuable tool in both industrial and academic research. Its potent oxidizing and chlorinating properties, coupled with its versatility as a reagent in organic synthesis, ensure its continued relevance. This guide has provided a comprehensive overview of Dichloramine-T, from its initial discovery to its application in modern synthetic methodologies. The detailed protocols and mechanistic diagrams serve as a practical resource for researchers seeking to harness the synthetic potential of this remarkable compound. As the demand for efficient and selective synthetic methods grows, particularly in the field of drug development, the applications of Dichloramine-T and its derivatives are poised to expand even further.
References
- 1. Dichloramine-T - Wikipedia [en.wikipedia.org]
- 2. Dichloramine-T | C7H7Cl2NO2S | CID 68056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chloramine-T synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
